Ethyl 1-methyl-1H-indole-6-carboxylate Ethyl 1-methyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 202745-74-2
VCID: VC8087823
InChI: InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-9-6-7-13(2)11(9)8-10/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)C=CN2C
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Ethyl 1-methyl-1H-indole-6-carboxylate

CAS No.: 202745-74-2

Cat. No.: VC8087823

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-1H-indole-6-carboxylate - 202745-74-2

Specification

CAS No. 202745-74-2
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name ethyl 1-methylindole-6-carboxylate
Standard InChI InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-9-6-7-13(2)11(9)8-10/h4-8H,3H2,1-2H3
Standard InChI Key DONAUJDYIXJJJF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)C=CN2C
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)C=CN2C

Introduction

Chemical Identity and Structural Features

Ethyl 1-methyl-1H-indole-6-carboxylate (C₁₂H₁₃NO₂) is an indole derivative with the following structural components:

  • Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Substituents:

    • A methyl group (-CH₃) at the 1-position of the indole ring, which blocks N-H tautomerization and enhances stability.

    • An ethyl ester (-COOCH₂CH₃) at the 6-position, influencing solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
CAS Registry NumberNot formally assigned
IUPAC NameEthyl 1-methyl-1H-indole-6-carboxylate

The absence of a registered CAS number for this compound underscores its status as a less-studied analog of methyl indole-6-carboxylate , which has well-documented properties such as a melting point of 76–80°C and a predicted boiling point of 331.7°C .

Synthesis and Reaction Pathways

While no direct synthesis protocols for ethyl 1-methyl-1H-indole-6-carboxylate are available, its preparation can be inferred from methods used for analogous compounds. Two plausible routes include:

Fischer Indole Synthesis

The Fischer indole synthesis—a classic method for constructing indole rings—could be adapted by starting with a substituted phenylhydrazine and a carbonyl compound. For example:

  • Formation of the indole core: Reacting 4-methyl-3-nitrophenylhydrazine with ethyl pyruvate under acidic conditions.

  • Reduction and cyclization: Catalytic hydrogenation to reduce nitro groups, followed by cyclization to form the indole ring.

Esterification of 1-Methylindole-6-Carboxylic Acid

A more straightforward approach involves esterifying the corresponding carboxylic acid:

  • Acid synthesis: Oxidize 1-methylindole-6-carbaldehyde to 1-methylindole-6-carboxylic acid using a strong oxidizing agent like KMnO₄.

  • Esterification: React the acid with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
Indole ring formationH₂SO₄, 70°C, 15h ~85%
EsterificationSOCl₂, ethanol, reflux ~90%

Physicochemical Properties

Ethyl 1-methyl-1H-indole-6-carboxylate is expected to exhibit properties similar to its methyl counterpart , with modifications due to the ethyl ester group:

Solubility and Stability

  • Solubility: Likely soluble in polar organic solvents (e.g., chloroform, methanol) but insoluble in water due to the hydrophobic ethyl group.

  • Stability: Stable under ambient conditions but prone to hydrolysis in acidic or alkaline environments.

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the methyl group at δ 3.8–4.0 ppm, triplet-quartet patterns for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

    • ¹³C NMR: Carbonyl carbon at δ 165–170 ppm, aromatic carbons between δ 110–140 ppm.

Applications in Research and Industry

Pharmaceutical Intermediates

Indole derivatives are pivotal in drug discovery. For example, methyl indole-6-carboxylate serves as a precursor to kinase inhibitors . Ethyl 1-methyl-1H-indole-6-carboxylate could similarly act as a building block for:

  • Anticancer agents: Via functionalization at the 3-position of the indole ring.

  • Antiviral compounds: Through modifications targeting viral protease enzymes.

Material Science

The compound’s aromaticity and ester functionality make it a candidate for:

  • Organic semiconductors: As a π-conjugated system in thin-film transistors.

  • Fluorescent probes: Due to indole’s inherent fluorescence properties .

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